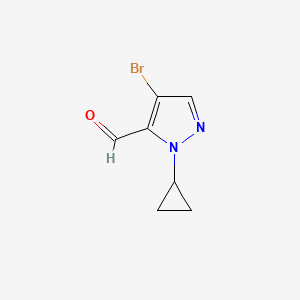
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde, with the chemical formula C₃H₃BrN₂, is a heterocyclic compound. Its molecular weight is approximately 146.97 g/mol . The IUPAC Standard InChI representation is: InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) .
Preparation Methods
The synthetic route to 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde involves the following steps:
Bromination of Pyrazole Ring: Bromination of the pyrazole ring at position 4 yields the bromopyrazole intermediate.
Cyclopropanation: The bromopyrazole intermediate undergoes cyclopropanation to introduce the cyclopropyl group.
Formylation: Finally, formylation of the cyclopropylpyrazole results in this compound.
Industrial production methods may involve variations of these steps, optimized for efficiency and yield.
Chemical Reactions Analysis
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde can participate in various reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other functional groups.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The bromine atom can undergo substitution reactions. Common reagents include bromine, cyclopropane, and formylating agents.
Major products:
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carboxylic acid: Formed by oxidation.
4-Cyclopropyl-1H-pyrazole-5-carbaldehyde: Formed by reduction.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a building block for drug discovery.
Pesticide Development: Due to its heterocyclic nature.
Materials Science: For functionalized materials synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
4-bromo-2-cyclopropylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-9-10(5-1-2-5)7(6)4-11/h3-5H,1-2H2 |
InChI Key |
XZHHSVUASNWFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=C(C=N2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)
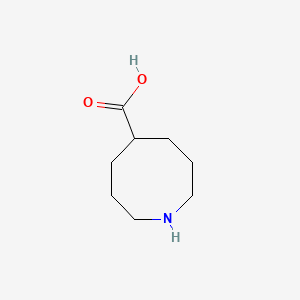
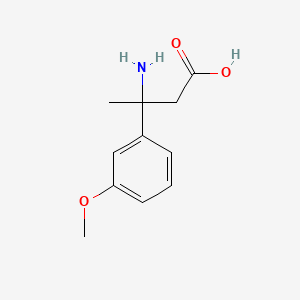
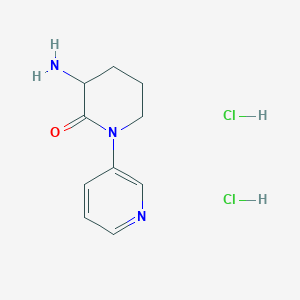
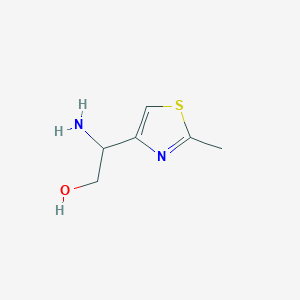
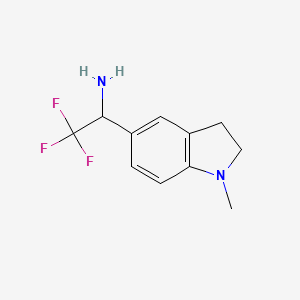
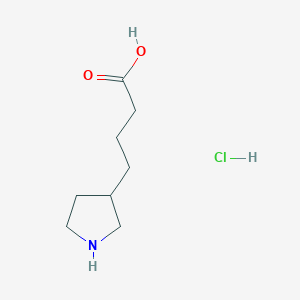
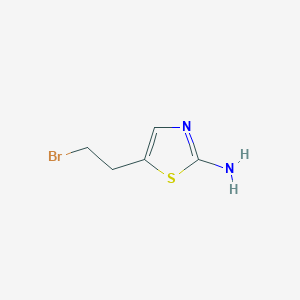
![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)
![[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine](/img/structure/B13514666.png)
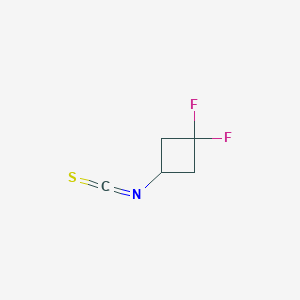
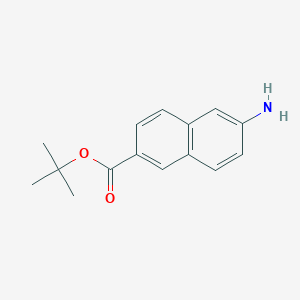
![ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13514675.png)

